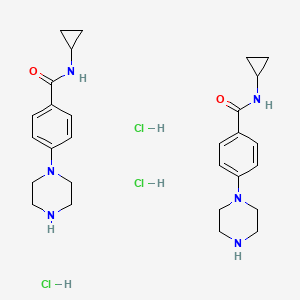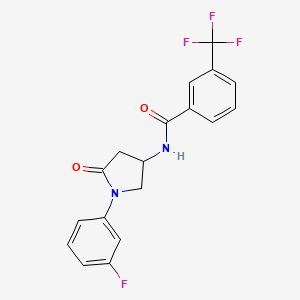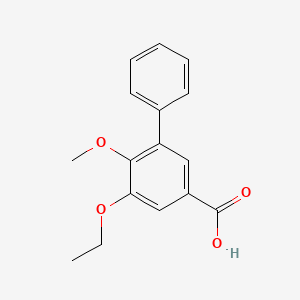![molecular formula C15H13FN2O5 B2801006 dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate CAS No. 1986518-93-7](/img/structure/B2801006.png)
dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole compounds can be synthesized through a variety of methods. For example, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .Molecular Structure Analysis
Imidazole compounds have a planar structure with two nitrogen atoms in the ring . The presence of a positive charge on either of two nitrogen atom shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions. Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds like dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate, have been extensively reviewed for their antitumor activity. These compounds, encompassing bis(2-chloroethyl)amino derivatives of imidazole and others, present a promising avenue for the development of new antitumor drugs. Research suggests that the structural features of these imidazole derivatives make them candidates for synthesizing compounds with varying biological properties, potentially useful in cancer therapy Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009.
Synthesis and Transformation of Phosphorylated Derivatives
The synthesis and chemical transformation of phosphorylated derivatives of imidazole, including the likes of dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate, have been comprehensively reviewed. These compounds are synthesized using metallic derivatives of imidazole and phosphorus halides, among other methods. The resulting phosphorylated azoles demonstrate significant biological activity, including insectoacaricidal, anti-blastic, and other effects. This makes them of interest in the development of new therapeutic agents and pesticides Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018.
Optoelectronic Material Development
Research on quinazolines and pyrimidines, structurally related to imidazole derivatives, highlights their utility in creating novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown promise in the fabrication of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The exploration of these materials opens up new pathways for the development of advanced electronic devices and sensors Lipunova, Nosova, Charushin, & Chupakhin, 2018.
Analytical Methods in Antioxidant Activity Determination
The study of antioxidants, crucial in various scientific domains, has led to the development of numerous analytical methods to determine antioxidant activity. These methods, applicable to compounds including dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate, range from assays based on hydrogen atom transfer like ORAC and HORAC to electron transfer-based tests such as CUPRAC and FRAP. The comprehensive understanding of these assays provides essential tools for evaluating the antioxidant potential of new compounds, contributing to research in food science, pharmacology, and beyond Munteanu & Apetrei, 2021.
Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their structure and the specific biological target. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
The field of imidazole chemistry is a vibrant area of research, with new synthetic methods and applications being developed regularly. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
properties
IUPAC Name |
dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]imidazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O5/c1-22-14(20)12-13(15(21)23-2)18(8-17-12)7-11(19)9-5-3-4-6-10(9)16/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGFTIUTGVXVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)CC(=O)C2=CC=CC=C2F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

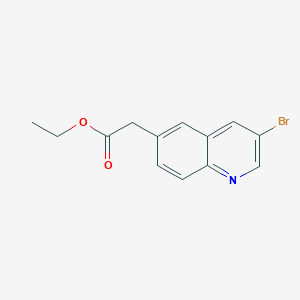
![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B2800925.png)
![methyl 2-(8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2800927.png)
![3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2800928.png)

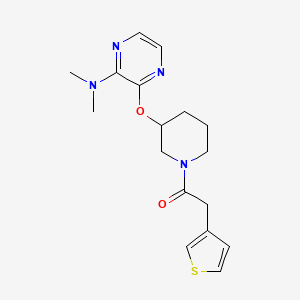
![1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2800934.png)
![2-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2800936.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2800938.png)

